2-アミノ-2-ブチルヘキサン酸

説明

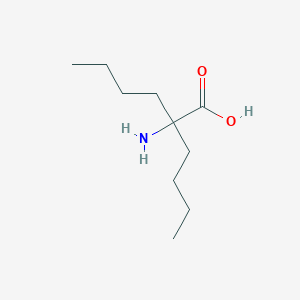

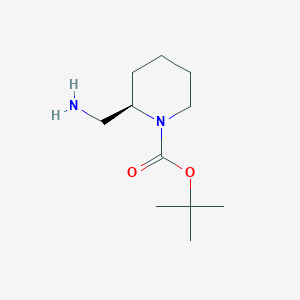

2-Amino-2-butylhexanoic acid is a type of amino acid. Amino acids are colorless, crystalline substances . This particular amino acid has a molecular formula of C10H21NO2. It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of β2,2-amino acids, such as 2-Amino-2-butylhexanoic acid, has been a topic of research. A two-step protocol for the modular synthesis of β2- and α-quaternary β2,2-amino acid derivatives has been reported . The key steps are a photocatalytic hydroalkylation reaction, followed by an oxidative functionalisation .Molecular Structure Analysis

The molecular weight of 2-Amino-2-butylhexanoic acid is 187.28 g/mol. The analysis methods for amino acids include thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

The chemical reactions of amino acids are important for identification and analysis of amino acids in protein . Acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems .Physical And Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .科学的研究の応用

天然物の構造改変

2-アミノ-2-ブチルヘキサン酸を含むアミノ酸は、天然物の構造改変に使用されます . これらは水に非常に溶けやすく、幅広い活性を示します。 天然物にアミノ酸を導入すると、これらの製品の性能が向上し、副作用が最小限に抑えられると予想されています .

医薬品合成

アミノ酸の構造は単純で多様であり、その薬理活性は広範囲にわたります。 これらの特徴は、一般的に医薬品合成に使用されます . 例えば、研究者は、TBAのC3にいくつかのアミノ酸を導入して、その抗腫瘍活性を高め、腫瘍へのターゲティングを強化することにより、いくつかのリグストラジン-ベチュリン酸(TBA)アミノ酸誘導体の合成を試みています .

医薬品化学

2-アミノ-2-ブチルヘキサン酸は、科学研究において興味深い特性を示しています。 そのユニークな構造は、特に医薬品化学の分野において、医薬品開発のための有望な候補となっています.

タンパク質合成

アミノ酸はタンパク質の基本単位であり、生物学的生命活動を支える主要な物質です . それらは非常に重要な役割を果たし、あらゆる生物において必須の有機分子です .

代謝

2-アミノ-2-ブチルヘキサン酸を含むアミノ酸は、代謝において役割を果たします . それらは生体の活動と密接に関係しています .

神経伝達

アミノ酸は神経伝達においても役割を果たしています . それらは神経系の適切な機能に不可欠です <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

将来の方向性

作用機序

Mode of Action

The mode of action of 2-Amino-2-butylhexanoic acid is also not well-studied. Amino acids generally function as building blocks of proteins, neurotransmitters, or precursors for various molecules in the body. They can also influence the activity of certain enzymes and receptors .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways. They can be synthesized or degraded through various metabolic pathways, often involving transamination or deamination reactions

Pharmacokinetics

Amino acids generally have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids can influence protein synthesis, neurotransmission, and various metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amino acids. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of amino acids . .

生化学分析

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-Amino-2-butylhexanoic acid in laboratory settings . Future studies could investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-2-butylhexanoic acid in animal models have not been reported in the literature . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

特性

IUPAC Name |

2-amino-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAITYLFVJGDODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226874 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7597-66-2 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)